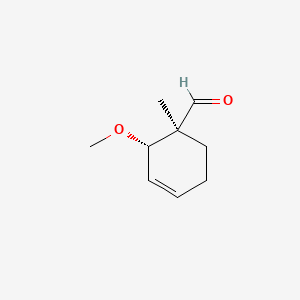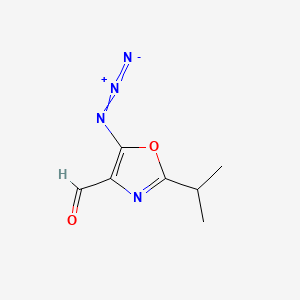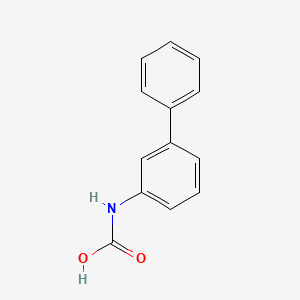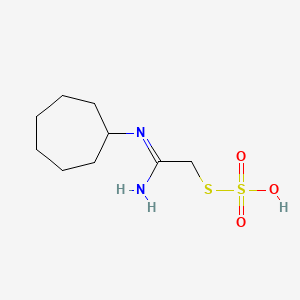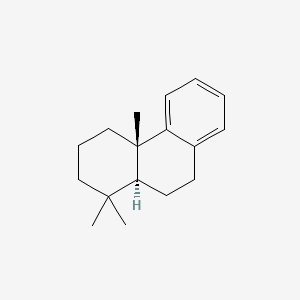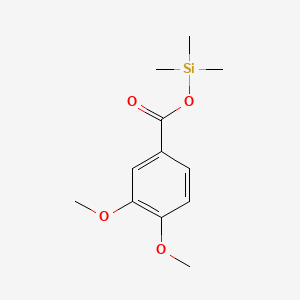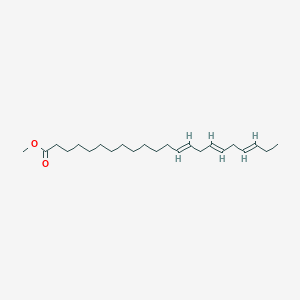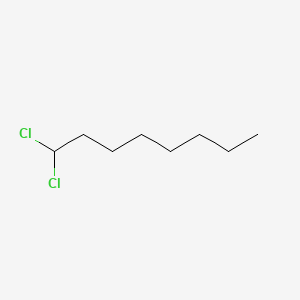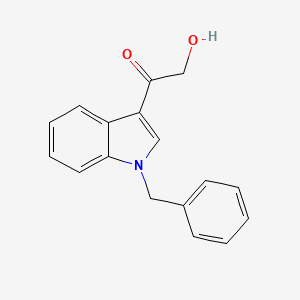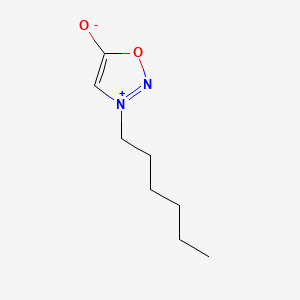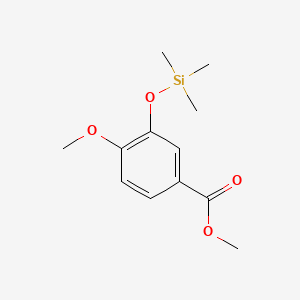
Methyl 4-methoxy-3-trimethylsilyloxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is an organic compound with the molecular formula C12H18O4Si. It is a derivative of benzoic acid, where the hydrogen atoms on the aromatic ring are substituted with methoxy and trimethylsiloxy groups, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical reactions and research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester typically involves the esterification of 4-Methoxy-3-(trimethylsiloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsiloxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-Methoxy-3-(trimethylsiloxy)benzoic acid.
Reduction: Formation of 4-Methoxy-3-(trimethylsiloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
科学研究应用
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Research on its derivatives explores potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用机制
The mechanism of action of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of reactive intermediates. In reduction reactions, the ester group is targeted by reducing agents, resulting in the cleavage of the ester bond and formation of an alcohol.
相似化合物的比较
Similar Compounds
4-Methoxybenzoic acid methyl ester: Lacks the trimethylsiloxy group, making it less reactive in certain substitution reactions.
3,4,5-Trimethoxybenzoic acid methyl ester: Contains additional methoxy groups, altering its reactivity and solubility properties.
4-(Methoxycarbonyl)phenol, TMS derivative: Similar structure but with different functional groups, affecting its chemical behavior.
Uniqueness
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is unique due to the presence of both methoxy and trimethylsiloxy groups, which confer distinct reactivity and stability characteristics. This makes it a valuable compound in synthetic chemistry and research applications.
属性
CAS 编号 |
55590-91-5 |
|---|---|
分子式 |
C12H18O4Si |
分子量 |
254.35 g/mol |
IUPAC 名称 |
methyl 4-methoxy-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-10-7-6-9(12(13)15-2)8-11(10)16-17(3,4)5/h6-8H,1-5H3 |
InChI 键 |
KBCFBQHJWCDVHH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


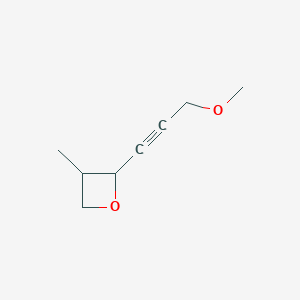
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

